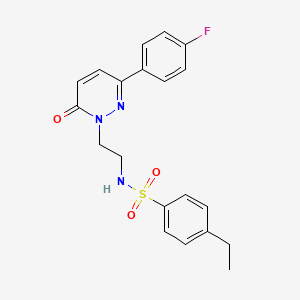

4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-2-15-3-9-18(10-4-15)28(26,27)22-13-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWKAROIAVDPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 459.54 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities.

Structural Characteristics

- IUPAC Name : 4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Canonical SMILES : CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Khokra et al. (2016) highlighted the cytotoxic effects of pyridazine derivatives on different cancer cell lines, suggesting that modifications to the pyridazine structure can enhance their efficacy against cancer.

Antimicrobial Activity

Pyridazinone derivatives are also recognized for their antimicrobial properties. A study by Abiha et al. (2018) demonstrated that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound has shown promise in alleviating inflammation and pain. Ibrahim et al. (2017) reported that certain pyridazine derivatives exhibited significant anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Screening

A series of tests conducted on various bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. The presence of the fluorophenyl group was identified as critical for enhancing this activity.

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | Khokra et al., 2016 |

| Antimicrobial | Inhibition of bacterial growth | Abiha et al., 2018 |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Ibrahim et al., 2017 |

| Analgesic | Pain relief through anti-inflammatory action | Ibrahim et al., 2017 |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₂₁H₂₁FN₃O₃S.

†Estimated from molecular formulas in .

Key Observations:

The 2,5-difluoro substitution on the benzenesulfonamide () may further elevate metabolic stability due to reduced susceptibility to oxidative metabolism.

Synthetic Efficiency :

- Yields for related compounds (e.g., 42–62% in ) suggest that electron-withdrawing groups (e.g., halogens) on the sulfonamide may complicate purification, whereas alkyl groups (e.g., ethyl) could improve crystallinity .

Thermal Stability :

- High melting points (up to 230°C in ) correlate with compounds featuring rigid, planar substituents (e.g., biphenyl or antipyrine hybrids), indicating strong intermolecular interactions. The target compound’s melting point remains uncharacterized but is expected to align with its crystalline sulfonamide backbone .

Q & A

Q. What are the key synthetic pathways for 4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the preparation of the pyridazinone core followed by sulfonamide coupling. Critical steps include:

- Core formation : Cyclization of 4-fluorophenyl-substituted precursors under controlled pH and temperature to generate the 6-oxopyridazinone moiety .

- Sulfonamide coupling : Reaction of the pyridazinone intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or THF .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Intermediates are characterized using HPLC (purity >95%) and ¹H/¹³C NMR (e.g., sulfonamide proton signals at δ 10.2–10.8 ppm) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : Assign key protons (e.g., pyridazinone C=O resonance at ~165 ppm, sulfonamide S=O stretches at 1350–1150 cm⁻¹ in FTIR) .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₈H₁₆FN₃O₃S; [M+H]⁺ = 374.09) .

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (pH 4–8) using nephelometry. Similar sulfonamides show poor aqueous solubility but improved dissolution with co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. The fluorophenyl group may enhance stability against oxidative degradation compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low efficiency in the sulfonamide coupling step?

- Parameter screening : Use a Design of Experiments (DoE) approach to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:amine), solvent polarity (DMF > THF), and temperature (60–80°C) .

- Catalyst exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- In-situ monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate side products (e.g., unreacted pyridazinone) .

Q. How should contradictions in biological activity data (e.g., IC₅₀ variability across assays) be resolved?

- Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out assay-specific artifacts .

- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition panels or plasma protein binding assays .

- Structural analogs : Benchmark against known pyridazinone-sulfonamide hybrids (e.g., anti-inflammatory analogs with IC₅₀ = 0.5–5 µM) to contextualize discrepancies .

Q. What computational strategies are effective for predicting target interactions and binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., COX-2 PDB: 5KIR) to model the sulfonamide’s binding to active sites .

- MD simulations : Simulate ligand-protein stability (50 ns trajectories) to assess interactions with the fluorophenyl group and pyridazinone oxygen .

- QSAR modeling : Corporate substituent effects (e.g., 4-ethyl vs. 4-methoxy groups) to predict activity cliffs .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

- Substituent variation : Synthesize analogs with modified ethyl (e.g., propyl, isopropyl) or fluorophenyl (e.g., chloro, trifluoromethyl) groups to probe steric/electronic effects .

- Biological profiling : Screen against panels of kinases or GPCRs to identify off-target interactions. For example, trifluoromethyl analogs show enhanced selectivity for carbonic anhydrase IX .

Q. What in vivo experimental designs are recommended to evaluate pharmacokinetics and efficacy?

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance oral bioavailability .

- Animal models : Test in xenograft models (e.g., HT-29 colon cancer) with dosing regimens (10–50 mg/kg, q.d.) and monitor plasma half-life (t₁/₂ ~2–4 hours) via LC-MS/MS .

- Toxicity screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) toxicity after 14-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.